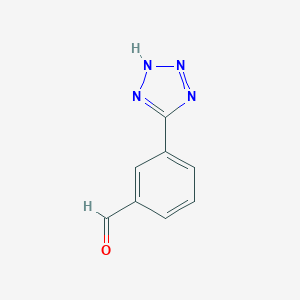

3-(2H-tetrazol-5-yl)benzaldehyde

Description

Properties

IUPAC Name |

3-(2H-tetrazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZICMAGCVWLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136689-94-6 | |

| Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(2H-Tetrazol-5-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2H-tetrazol-5-yl)benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. This document details a feasible synthetic protocol adapted from established methodologies, alongside a compilation of its physicochemical and spectral properties.

Compound Overview

This compound, with the CAS number 136689-94-6, is an aromatic compound featuring both a reactive aldehyde group and a metabolically stable tetrazole ring.[1] This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents where the tetrazole moiety can act as a bioisostere for a carboxylic acid group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆N₄O | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| Melting Point | 196-198 °C | [2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |

Synthesis Pathway

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt.[3] For the preparation of this compound, the logical precursor is 3-formylbenzonitrile. The reaction is typically catalyzed by a Lewis acid, such as a zinc salt, to activate the nitrile group towards nucleophilic attack by the azide ion.[4]

Below is a logical workflow for this synthesis:

Experimental Protocols

The following experimental protocol is adapted from a general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles using zinc chloride as a catalyst.

Synthesis of this compound

Materials:

-

3-Formylbenzonitrile

-

Sodium Azide (NaN₃)

-

Zinc Chloride (ZnCl₂)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylbenzonitrile (1.0 eq), zinc chloride (1.1 eq), and sodium azide (2.2 eq).

-

Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reactants and allow for efficient stirring.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water.

-

Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the tetrazole and cause it to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to yield crude this compound.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data

The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.

Table 2: Spectroscopic and Analytical Data for this compound

| Analysis | Expected Data |

| ¹H NMR | δ ~10.1 ppm (s, 1H, -CHO), δ ~7.7-8.5 ppm (m, 4H, Ar-H), δ ~16-17 ppm (br s, 1H, -NH of tetrazole) |

| ¹³C NMR | δ ~192 ppm (C=O), δ ~155 ppm (C-tetrazole), δ ~125-140 ppm (Ar-C) |

| IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2900-2800 & ~2800-2700 (Aldehyde C-H stretch, Fermi doublet), ~1700 (C=O stretch), ~1600, ~1480 (Ar C=C stretch), ~1500-1000 (N=N, C-N stretch) |

Note on Spectroscopic Data: The precise chemical shifts in NMR spectroscopy will be dependent on the solvent used. The IR absorption bands are characteristic of the functional groups present in the molecule.

Signaling Pathways and Biological Applications

Currently, there is no specific information in the public domain detailing the involvement of this compound in defined signaling pathways. Its primary utility, as evidenced by its structure, is as a synthetic intermediate. The aldehyde functionality allows for a wide range of subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or the formation of imines and other derivatives. The tetrazole ring serves as a stable, non-hydrolyzable bioisostere of a carboxylic acid, which is a common strategy in drug design to improve pharmacokinetic properties.

The logical progression for the use of this compound in a drug discovery context is illustrated below.

Conclusion

This compound is a valuable synthetic intermediate accessible through a straightforward and scalable cycloaddition reaction from commercially available starting materials. This guide provides a foundational protocol and expected characterization parameters to aid researchers in its synthesis and subsequent application in the development of novel chemical entities.

References

- 1. 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | C8H6N4O | CID 10535227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1H-TETRAZOL-5-YL)BENZALDEHYDE manufacturers and suppliers in india [chemicalbook.com]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Data of 3-(2H-tetrazol-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-(2H-tetrazol-5-yl)benzaldehyde, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes predicted data based on analogous compounds and fundamental spectroscopic principles. It includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from spectral data of structurally similar compounds, including substituted benzaldehydes and tetrazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~10.10 | s | - | 1H | Aldehyde (-CHO) |

| ~8.30 | t | ~1.5 | 1H | Ar-H (H2) |

| ~8.15 | dt | ~7.8, 1.5 | 1H | Ar-H (H4) |

| ~8.05 | ddd | ~7.8, 2.0, 1.0 | 1H | Ar-H (H6) |

| ~7.80 | t | ~7.8 | 1H | Ar-H (H5) |

| ~16.0 (broad) | s | - | 1H | Tetrazole (N-H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~193.0 | Aldehyde (C=O) |

| ~164.0 | Tetrazole (C5) |

| ~137.5 | Ar-C (C1) |

| ~134.0 | Ar-C (C3) |

| ~131.0 | Ar-C (C5) |

| ~130.0 | Ar-C (C6) |

| ~129.5 | Ar-C (C4) |

| ~128.0 | Ar-C (C2) |

Table 3: Predicted Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2900 | Medium, Broad | N-H stretch (tetrazole) |

| ~2820 and ~2720 | Medium, Sharp | C-H stretch (aldehyde) |

| ~1705 | Strong, Sharp | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1500-1400 | Medium | N=N stretch (tetrazole ring) |

| ~1300-1000 | Medium-Strong | C-N, N-N stretches (tetrazole ring) |

| ~900-650 | Strong | C-H bend (aromatic) |

Table 4: Predicted Mass Spectrometry (EI) Fragmentation Data

| m/z | Relative Intensity | Proposed Fragment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 173 | Moderate | [M-H]⁺ |

| 145 | Moderate | [M-N₂-H]⁺ |

| 117 | High | [M-N₂-CO-H]⁺ or [C₇H₅N]⁺ |

| 90 | Moderate | [C₆H₄N]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and proton/carbon environments of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 18 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans for adequate signal-to-noise (typically 1024 or more scans) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Alternatively, dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and inject it into the instrument.

-

-

Ionization and Analysis:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which can provide structural information.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-Depth Technical Guide on 3-(2H-tetrazol-5-yl)benzaldehyde for Researchers and Drug Development Professionals

Introduction: 3-(2H-tetrazol-5-yl)benzaldehyde is a heterocyclic aromatic compound of significant interest to the scientific and pharmaceutical communities. Its structural combination of a benzaldehyde moiety and a tetrazole ring suggests potential applications in medicinal chemistry and materials science. The tetrazole group, being a well-known bioisostere of a carboxylic acid, can enhance the pharmacological profile of a molecule, while the aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, reactivity, and potential biological significance.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O | PubChem[1] |

| Molecular Weight | 174.16 g/mol | PubChem[1] |

| CAS Number | 136689-94-6 | PubChem, Sigma-Aldrich[1] |

| Appearance | White to off-white solid (presumed) | General knowledge for similar compounds |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

| Solubility | Presumed soluble in polar organic solvents | General knowledge for similar compounds |

| InChI | InChI=1S/C8H6N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12) | PubChem, Sigma-Aldrich[1] |

| InChIKey | GWZICMAGCVWLAY-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[1] |

| SMILES | C1=CC(=CC(=C1)C2=NNN=N2)C=O | PubChem[1] |

Synthesis and Characterization

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, the synthesis of 5-substituted tetrazoles is a well-established area of organic chemistry. A common and direct method involves the [3+2] cycloaddition of an azide source with a nitrile.

General Synthetic Approach

A plausible synthetic route to this compound would start from 3-cyanobenzaldehyde. The reaction would involve treatment with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt to generate hydrazoic acid in situ. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (likely downfield, ~10 ppm), and a complex multiplet pattern for the aromatic protons on the benzene ring.

-

¹³C NMR: Key signals would be the carbonyl carbon of the aldehyde (highly deshielded, >190 ppm), the carbon of the tetrazole ring, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretches of the aldehyde and aromatic ring, and N-H/C=N stretches from the tetrazole ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.16 g/mol ).

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the tetrazole ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions common to benzaldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It can also participate in various carbon-carbon bond-forming reactions like the Wittig, Grignard, and aldol reactions.

-

Tetrazole Ring: The tetrazole ring is aromatic and possesses acidic properties due to the N-H proton. It can be deprotonated with a base to form a tetrazolate anion, which can then act as a nucleophile. The ring is generally stable but can undergo thermal or photochemical decomposition, often with the extrusion of nitrogen gas.

Biological Significance and Potential Applications

While specific biological studies on this compound are limited, the structural motifs present suggest several areas of potential interest for drug discovery and development.

Tetrazole as a Carboxylic Acid Bioisostere

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group.[2] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability of drug candidates. Given this, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents where a carboxylic acid mimic is desired.

Potential Pharmacological Activities

Derivatives of both benzaldehyde and tetrazoles have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, some benzaldehyde derivatives have been shown to suppress signaling pathways implicated in cancer, such as the MAPK pathway.[3] Similarly, various tetrazole-containing compounds are known to possess diverse pharmacological properties.[4]

Conclusion

This compound is a molecule with considerable potential for applications in synthetic and medicinal chemistry. While a comprehensive experimental characterization is yet to be published, its constituent functional groups suggest a rich and versatile chemistry. The presence of the tetrazole ring as a carboxylic acid bioisostere makes it an attractive starting material for the development of novel therapeutic agents. Further research into the synthesis, detailed characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | C8H6N4O | CID 10535227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2H-Tetraazol-5-yl)benzaldehyde synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 136689-94-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-(2H-tetrazol-5-yl)benzaldehyde (CAS Number: 136689-94-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of 3-(2H-tetrazol-5-yl)benzaldehyde, registered under CAS number 136689-94-6. This compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its structural motifs—a tetrazole ring and a benzaldehyde group—which are present in various biologically active molecules. The tetrazole moiety is a well-established bioisostere for a carboxylic acid group, often imparting improved metabolic stability and pharmacokinetic properties to drug candidates. This guide consolidates available data on this compound and explores its potential role as a building block in the synthesis of novel therapeutic agents, with a particular focus on its relevance to angiotensin II receptor antagonism.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature. The presence of both a polar tetrazole ring and a reactive aldehyde group governs its chemical and physical characteristics.

Tabulated Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 136689-94-6 | [1][2] |

| Molecular Formula | C₈H₆N₄O | [2] |

| Molecular Weight | 174.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-(1H-Tetrazol-5-yl)benzaldehyde | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around 10 ppm. The aromatic protons on the benzene ring would appear in the range of 7.5-8.5 ppm, with splitting patterns determined by their substitution. The N-H proton of the tetrazole ring may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would feature a characteristic resonance for the carbonyl carbon of the aldehyde group between 190-200 ppm. The carbon atom of the tetrazole ring would also have a distinct chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹. Vibrations associated with the C=C bonds of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The N-H and C-N stretching vibrations of the tetrazole ring would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the tetrazole ring.

Synthesis and Reactivity

Synthesis

A common synthetic route to tetrazole-containing compounds involves the reaction of nitriles with an azide source. For this compound, a plausible synthetic pathway starts from 3-cyanobenzaldehyde.

Experimental Protocol: Synthesis of this compound from 3-Cyanobenzaldehyde

This protocol is a general representation of a [3+2] cycloaddition reaction commonly used for tetrazole synthesis.

Materials:

-

3-Cyanobenzaldehyde

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride or Ammonium chloride

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzaldehyde in DMF.

-

Add sodium azide and triethylamine hydrochloride to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of cold water.

-

Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is characterized by the chemical behavior of its two primary functional groups:

-

Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It can also participate in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol reactions.

-

Tetrazole Ring: The tetrazole ring is aromatic and generally stable. The acidic N-H proton can be deprotonated by a base, allowing for N-alkylation or other modifications. The ring itself can participate in certain cycloaddition and ring-opening reactions under specific conditions.

Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the presence of the tetrazole moiety strongly suggests its potential as a modulator of biological systems. The tetrazole ring is a key structural feature in a class of highly successful antihypertensive drugs known as angiotensin II receptor blockers (ARBs).

Potential as an Angiotensin II Receptor Blocker Intermediate

Many commercial ARBs, such as losartan, valsartan, and irbesartan, contain a biphenyl tetrazole scaffold. The tetrazole group in these molecules acts as a bioisosteric replacement for a carboxylic acid, which is crucial for binding to the angiotensin II type 1 (AT₁) receptor.[4][5] The binding of these antagonists blocks the action of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[4]

This compound can serve as a valuable starting material or intermediate for the synthesis of novel ARBs or other compounds targeting the renin-angiotensin system. The aldehyde functionality provides a convenient handle for further chemical modifications and elaboration into more complex molecular architectures.

AT₁ Receptor Signaling Pathway

The AT₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events.[1][6][7] These pathways are central to the regulation of blood pressure and cardiovascular homeostasis.

Signaling Pathway Diagram:

Caption: Simplified AT₁ receptor signaling pathway.

Suppliers

This compound is available from various chemical suppliers. Researchers interested in obtaining this compound should consult the catalogs of the following companies, among others:

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug development. Its combination of a reactive aldehyde group and a biologically relevant tetrazole ring makes it an attractive building block for the synthesis of novel compounds, particularly those targeting the renin-angiotensin system. This technical guide provides a foundational understanding of its properties and potential applications, serving as a resource for researchers aiming to explore the therapeutic possibilities of this and related molecules. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its pharmacological profile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AT1 receptor signaling pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Formation of 3-(Tetrazol-5-yl)benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism for the formation of 3-(tetrazol-5-yl)benzaldehydes, a key heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic route involves the [2+3] cycloaddition reaction between 3-formylbenzonitrile and an azide source, a transformation significantly enhanced by the use of catalysts.

Core Reaction Mechanism: [2+3] Cycloaddition

The formation of the tetrazole ring from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. This reaction can proceed through either a concerted or a stepwise mechanism, largely dependent on the nature of the azide species. When using azide salts like sodium azide (NaN₃), the reaction is generally believed to follow a stepwise pathway.

The most widely accepted and efficient method for this synthesis involves the use of a zinc(II) salt catalyst, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), in an aqueous medium. The catalytic cycle can be summarized as follows:

-

Nitrile Activation: The Lewis acidic zinc(II) ion coordinates to the nitrogen atom of the nitrile group in 3-formylbenzonitrile. This coordination polarizes the nitrile, increasing the electrophilicity of the carbon atom.

-

Nucleophilic Attack: The azide anion (N₃⁻) acts as a nucleophile and attacks the activated nitrile carbon. This step forms a zinc-coordinated imidoyl azide intermediate.

-

Cyclization: The imidoyl azide intermediate undergoes an intramolecular cyclization to form the tetrazole ring.

-

Protonation and Catalyst Regeneration: Upon workup with acid, the zinc salt is removed, and the tetrazole ring is protonated to yield the final 3-(1H-tetrazol-5-yl)benzaldehyde product. The zinc catalyst is regenerated and can participate in another catalytic cycle.

The use of water as a solvent is advantageous as it is environmentally benign and minimizes the risk of explosion associated with the formation of hydrazoic acid (HN₃) in acidic organic solvents.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 5-substituted-1H-tetrazoles from nitriles, based on the highly efficient method developed by Demko and Sharpless, which is applicable to the synthesis of 3-(tetrazol-5-yl)benzaldehyde.[1][2]

Materials:

-

3-Formylbenzonitrile

-

Sodium Azide (NaN₃)

-

Zinc Bromide (ZnBr₂)

-

Water (deionized)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-formylbenzonitrile (1.0 eq), sodium azide (2.0 eq), and zinc bromide (0.5 eq).

-

Add a sufficient amount of water to achieve a substrate concentration of approximately 1 M.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Acidify the reaction mixture to a pH of approximately 1 with concentrated hydrochloric acid. This step protonates the tetrazole and dissolves the zinc salts.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-(1H-tetrazol-5-yl)benzaldehyde.

Data Presentation

| Benzonitrile Derivative | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | 5-Phenyl-1H-tetrazole | ZnBr₂ | Water | 100 | 24 | 91 | [1] |

| 4-Methylbenzonitrile | 5-(p-Tolyl)-1H-tetrazole | ZnBr₂ | Water | 100 | 24 | 94 | [1] |

| 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | ZnBr₂ | Water | 100 | 48 | 88 | [1] |

| 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | ZnBr₂ | Water | 100 | 12 | 95 | [1] |

Mandatory Visualization

Caption: Overall reaction for the synthesis of 3-(Tetrazol-5-yl)benzaldehyde.

Caption: Zinc-catalyzed mechanism for tetrazole synthesis.

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Tautomerism of 3-(Tetrazol-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the tautomerism of 3-(tetrazol-5-yl)benzaldehyde, a molecule of interest in medicinal chemistry. Tetrazoles are recognized as bioisosteres for carboxylic acid groups and are integral to numerous pharmaceutical agents.[1][2] The tautomeric equilibrium between the 1H- and 2H-forms of the tetrazole ring significantly influences the compound's physicochemical properties and, consequently, its biological activity. This document outlines the synthesis, theoretical underpinnings of tautomerism, experimental protocols for characterization, and potential biological relevance of 3-(tetrazol-5-yl)benzaldehyde.

Introduction to Tetrazole Tautomerism

The tetrazole ring system can exist in two predominant tautomeric forms: the 1H- and 2H-tetrazoles.[3] A third, non-aromatic 5H-tautomer is energetically unfavorable and not typically observed experimentally.[1] The equilibrium between the 1H and 2H tautomers is a critical aspect of the molecule's chemistry, influenced by factors such as the physical state, solvent polarity, and the electronic nature of substituents on the ring.[3][4]

Generally, the 1H-tautomer is more polar and tends to be the major form in the solid state and in polar solvents.[3] Conversely, the 2H-tautomer is often more stable in the gas phase.[3][4] The position of this equilibrium can have profound effects on the molecule's hydrogen bonding capacity, lipophilicity, and binding affinity to biological targets.

Synthesis of 3-(Tetrazol-5-yl)benzaldehyde

While a specific, detailed synthesis protocol for 3-(tetrazol-5-yl)benzaldehyde is not extensively documented in publicly available literature, a general and widely used method for the synthesis of 5-substituted-1H-tetrazoles can be adapted. This method involves the [3+2] cycloaddition of an azide salt to an organic nitrile.

A plausible synthetic route starts from 3-cyanobenzaldehyde. The reaction with an azide salt, such as sodium azide, in the presence of a proton source or a Lewis acid catalyst, would yield the desired product.

Caption: General synthetic workflow for 3-(tetrazol-5-yl)benzaldehyde.

Tautomeric Equilibrium

The core of this investigation is the equilibrium between the 1H and 2H tautomers of 3-(tetrazol-5-yl)benzaldehyde.

Caption: Tautomeric equilibrium of 3-(tetrazol-5-yl)benzaldehyde.

Computational Analysis

Computational studies, typically employing Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311++G**, are invaluable for predicting the relative stabilities of tautomers.[4] These calculations can provide the Gibbs free energy difference (ΔG) between the 1H and 2H forms in both the gas phase and in various solvents, simulated using continuum models.

Table 1: Theoretical Relative Energies of Tautomers

| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in DMSO (kcal/mol) |

|---|---|---|

| 1H-Tautomer | 2.0 - 3.0 (less stable) | 0 (more stable) |

| 2H-Tautomer | 0 (more stable) | 1.5 - 2.5 (less stable) |

Note: These are representative values based on general principles of 5-substituted tetrazoles and are not from a specific study on 3-(tetrazol-5-yl)benzaldehyde.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy are primary experimental techniques for studying tautomeric equilibria.

Table 2: Representative Spectroscopic Data for Phenyltetrazole Analogues

| Tautomer | 1H NMR (δ, ppm)a | 13C NMR (δ, ppm)b | UV-Vis (λmax, nm)c |

|---|---|---|---|

| 1H-Tautomer | |||

| Tetrazole NH | 15.0 - 16.0 | ||

| Benzaldehyde CHO | ~10.0 | ~192.0 | ~250-260 |

| Aromatic CH | 7.5 - 8.5 | 125.0 - 140.0 | |

| 2H-Tautomer | |||

| Tetrazole CH | Not Applicable | ||

| Benzaldehyde CHO | ~10.0 | ~192.0 | ~230-240 |

| Aromatic CH | 7.5 - 8.5 | 125.0 - 140.0 |

Data are illustrative and based on general chemical shift ranges for similar structures. aThe NH proton of the 1H-tautomer is typically broad and downfield. bThe chemical shifts of the benzaldehyde and aromatic carbons are expected to be similar between tautomers, with subtle differences in the tetrazole carbon. cThe 1H-tautomer often exhibits a bathochromic shift compared to the 2H-tautomer.

Experimental Protocols

A detailed experimental workflow is necessary to elucidate the tautomeric preference of 3-(tetrazol-5-yl)benzaldehyde.

Caption: Experimental workflow for investigating tautomerism.

Synthesis and Purification

-

Synthesis: React 3-cyanobenzaldehyde with sodium azide in a suitable solvent (e.g., N,N-dimethylformamide) with an ammonium chloride promoter. The reaction is typically heated to facilitate the cycloaddition.

-

Workup: After completion, the reaction is cooled, and the product is precipitated by acidification and addition of water.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

NMR Spectroscopy for Tautomer Ratio Determination

-

Sample Preparation: Prepare solutions of the purified compound at a known concentration in a range of deuterated solvents of varying polarity (e.g., DMSO-d6, CDCl3, acetone-d6).

-

Data Acquisition: Acquire 1H NMR spectra for each sample. The tautomeric equilibrium is often slow on the NMR timescale at room temperature, allowing for the observation of distinct signals for each tautomer.

-

Analysis: Identify characteristic signals for the 1H- and 2H-tautomers. The ratio of the tautomers can be determined by integrating these distinct signals. Low-temperature NMR may be required to resolve broad peaks if the exchange rate is intermediate.[5]

UV-Visible Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: Deconvolution of the overlapping spectra of the two tautomers can provide an estimation of their relative concentrations. The different electronic conjugation in the 1H and 2H tautomers often leads to distinct absorption maxima.

Biological Relevance: Angiotensin II Receptor Antagonism

Many 5-substituted tetrazole derivatives, particularly those with a biphenyl scaffold, are potent Angiotensin II receptor antagonists, a major class of antihypertensive drugs.[6][7][8] Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS), which regulates blood pressure. Blockade of the Angiotensin II type 1 (AT1) receptor prevents the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure.

While 3-(tetrazol-5-yl)benzaldehyde itself is not a known antagonist, its structural motif is relevant to this class of drugs. The tautomeric form of the tetrazole ring is crucial for its ability to mimic the carboxylate group of the natural ligand and interact with the receptor.

Caption: Simplified Angiotensin II signaling pathway and the point of intervention for tetrazole-based antagonists.

Conclusion

The tautomerism of 3-(tetrazol-5-yl)benzaldehyde is a critical feature that dictates its chemical and physical properties. Understanding the factors that govern the equilibrium between the 1H and 2H forms is essential for its potential application in drug design and development, particularly in contexts such as Angiotensin II receptor antagonism. This guide has provided a framework for the synthesis, characterization, and theoretical analysis of this tautomeric system, offering a foundation for further research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]

An In-depth Technical Guide on the Solubility of 3-(2H-tetrazol-5-yl)benzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2H-tetrazol-5-yl)benzaldehyde, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining its solubility. The methodologies outlined herein are based on the widely accepted "gold standard" shake-flask method for thermodynamic solubility determination.

Introduction to this compound

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 25 | Not Available | Not Available |

| Ethanol | 25 | Not Available | Not Available | |

| Isopropanol | 25 | Not Available | Not Available | |

| Water | 25 | Not Available | Not Available | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Not Available | Not Available |

| Dimethylformamide (DMF) | 25 | Not Available | Not Available | |

| Acetonitrile | 25 | Not Available | Not Available | |

| Acetone | 25 | Not Available | Not Available | |

| Nonpolar | Toluene | 25 | Not Available | Not Available |

| Hexane | 25 | Not Available | Not Available | |

| Dichloromethane | 25 | Not Available | Not Available | |

| Chloroform | 25 | Not Available | Not Available |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a specified period.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3][4] The exact time should be determined by preliminary experiments where the concentration of the solute is measured at different time points until it remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[2]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test samples.[4]

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the literature, this guide provides a standardized and reliable experimental protocol for its determination. The shake-flask method, as detailed, will enable researchers to generate accurate and reproducible solubility data across a range of common organic solvents. This information is invaluable for the continued development and application of this compound in various scientific disciplines.

References

The Tetrazole Ring: An In-depth Technical Guide to its Electronic Properties in Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a critical pharmacophore in modern drug design. Its ability to act as a bioisostere for the carboxylic acid group, coupled with its metabolic stability and unique electronic characteristics, has led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive exploration of the electronic properties of the tetrazole ring when substituted onto a benzaldehyde scaffold. Understanding these properties is paramount for medicinal chemists aiming to fine-tune the reactivity, binding affinity, and pharmacokinetic profiles of novel drug candidates. This document details the quantitative electronic parameters of the tetrazole moiety, outlines experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Electronic Influence of the Tetrazole Ring: A Quantitative Perspective

The electronic effect of a substituent is a cornerstone of physical organic chemistry and is crucial for predicting reaction rates and equilibria. The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, provides a quantitative measure of these effects through the substituent constant (σ). The tetrazole ring, with its high nitrogen content and aromatic character, exerts a significant electron-withdrawing effect.

Hammett Substituent Constants

The Hammett constants, σ_meta_ (σ_m_) and σ_para_ (σ_p_), quantify the electronic influence of a substituent from the meta and para positions, respectively. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The 5-(1H)-tetrazolyl group is a potent electron-withdrawing substituent, as evidenced by its positive Hammett constants.[[“]]

| Substituent | σ_m_ | σ_p_ | Data Source |

| 5-(1H)-tetrazolyl | 0.64 | 0.56 | [[“]] |

| 5-chloro-1-tetrazolyl | 0.60 | 0.61 | |

| Tetrazol-5-yl | 0.49 | - |

Acidity (pKa)

The acidity of the N-H proton in the tetrazole ring is a key electronic property, influencing its ionization state at physiological pH. The pKa of the parent 1H-tetrazole is approximately 4.9, making it comparable in acidity to carboxylic acids. This similarity is a primary reason for its use as a carboxylic acid bioisostere in drug design. The pKa of substituted tetrazoles is influenced by the electronic nature of the other substituents on the aromatic ring.

| Compound | pKa |

| 1H-Tetrazole | 4.9 |

| 5-Substituted 1H-Tetrazoles | Generally in the range of 4-6 |

Spectroscopic Evidence: ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for probing the electronic environment of carbon atoms within a molecule. The chemical shift (δ) of the carbonyl carbon in benzaldehyde is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups deshield the carbonyl carbon, causing a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value).

| Compound | Predicted Aldehyde ¹³C Chemical Shift (δ, ppm) |

| Benzaldehyde | ~192.3 |

| 4-(1H-tetrazol-5-yl)benzaldehyde | > 192.3 |

| 3-(1H-tetrazol-5-yl)benzaldehyde | > 192.3 |

Note: The exact chemical shift values will depend on the solvent and other experimental conditions.

Experimental Protocols

Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids

The Hammett substituent constants for the tetrazolyl group can be experimentally determined by measuring the pKa of meta- and para-tetrazolyl-substituted benzoic acids and applying the Hammett equation.

1. Synthesis of Tetrazolyl-Substituted Benzoic Acids:

-

The synthesis typically involves the [2+3] cycloaddition of an azide source (e.g., sodium azide) with the corresponding cyanobenzoic acid.

2. pKa Determination by Potentiometric Titration:

-

Apparatus: Calibrated pH meter with a combination glass electrode, magnetic stirrer, and a temperature-controlled titration vessel.

-

Reagents: High-purity tetrazolyl-benzoic acid derivative, standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M), potassium chloride (KCl) solution (to maintain constant ionic strength), and deionized water.

-

Procedure:

-

Prepare a solution of the tetrazolyl-benzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent (often a water-cosolvent mixture like water-ethanol to ensure solubility).

-

Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point.

-

For higher accuracy, perform a Gran plot analysis to determine the equivalence point.

-

-

Calculation of Hammett Constant:

-

The Hammett constant (σ) is calculated using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid) . The pKa of unsubstituted benzoic acid under the same experimental conditions is used as the reference.

-

Characterization by ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Dissolve a sufficient amount of the purified tetrazolyl-benzaldehyde derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

2. NMR Data Acquisition:

-

Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.

-

A proton-decoupled ¹³C NMR experiment is standard, where each unique carbon atom appears as a single peak.

-

Key parameters to optimize include the number of scans (to achieve a good signal-to-noise ratio), relaxation delay, and spectral width.

3. Spectral Analysis:

-

Identify the chemical shift of the aldehyde carbonyl carbon, which is typically found in the downfield region of the spectrum (190-200 ppm).

-

Compare the chemical shift of the aldehyde carbon in the tetrazolyl-benzaldehyde to that of unsubstituted benzaldehyde to qualitatively and quantitatively assess the electronic effect of the tetrazole substituent.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and Tetrazole-Containing ARBs

Many blockbuster antihypertensive drugs, such as Losartan and Candesartan, feature a tetrazole ring. These drugs act as Angiotensin II Receptor Blockers (ARBs), antagonizing the AT₁ receptor within the Renin-Angiotensin-Aldosterone System (RAAS). The tetrazole group plays a crucial role in the binding of these drugs to the receptor, mimicking the carboxylate of the natural ligand, Angiotensin II.

References

Initial Reactivity Studies of 3-(2H-tetrazol-5-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial reactivity studies of 3-(2H-tetrazol-5-yl)benzaldehyde, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. This document details its synthesis, characterization, and key reactivity patterns of both the aldehyde and tetrazole functionalities, offering a foundational resource for researchers exploring its synthetic utility.

Chemical Properties and Data

This compound is a solid organic compound with the molecular formula C8H6N4O.[1] Its structure features a benzaldehyde moiety substituted with a tetrazole ring at the meta-position. The presence of both a reactive aldehyde group and a metabolically stable, acidic tetrazole ring makes it an attractive building block in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H6N4O | |

| Molecular Weight | 174.16 g/mol | |

| CAS Number | 136689-94-6 | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents (predicted) |

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile. In the case of this compound, the logical precursor is 3-cyanobenzaldehyde.

Experimental Protocol: Synthesis from 3-Cyanobenzaldehyde

This protocol is a generalized procedure based on established methods for tetrazole synthesis from nitriles.

dot

References

The Advent and Advancement of Tetrazole-Containing Aromatic Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrazole-containing aromatic aldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The tetrazole ring, a bioisosteric equivalent of a carboxylic acid, imparts unique physicochemical properties, including metabolic stability and enhanced lipophilicity, making these compounds valuable scaffolds in drug design. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of tetrazole-containing aromatic aldehydes. It details modern synthetic protocols, presents comparative quantitative data for various synthetic methods, and elucidates the molecular mechanisms of action for bioactive derivatives, offering a valuable resource for researchers in the field.

A Historical Perspective: From Nitriles to Aldehydes

The journey of tetrazole chemistry began in 1885 with the discovery of the tetrazole ring by Swedish chemist J.A. Bladin. However, the specific subclass of tetrazole-containing aromatic aldehydes emerged much later, driven by the growing recognition of the tetrazole moiety as a crucial pharmacophore in the mid-20th century.

The foundational method for the synthesis of 5-aryl-1H-tetrazoles was the [3+2] cycloaddition of an azide source with an aryl nitrile. Early syntheses of what would become precursors to tetrazole-containing aromatic aldehydes likely involved the cycloaddition of sodium azide to cyanobenzaldehyde. While a definitive first synthesis of a tetrazole-containing aromatic aldehyde is not prominently documented in early literature, the necessary chemical transformations were well-established by the mid-20th century. The development of milder and more efficient methods for this cycloaddition, as well as the advent of selective oxidation techniques, paved the way for the deliberate synthesis of these bifunctional molecules. The true impetus for their synthesis, however, came with the rise of multicomponent reactions (MCRs) in the late 20th and early 21st centuries, which allowed for their more direct and versatile construction.

Modern Synthetic Methodologies

The synthesis of tetrazole-containing aromatic aldehydes has evolved from multi-step sequences to more efficient one-pot and multicomponent strategies. These modern methods offer advantages in terms of yield, atom economy, and substrate scope.

One-Pot Multicomponent Reactions (MCRs) from Aromatic Aldehydes

A prevalent and efficient strategy for the synthesis of 5-aryl-1H-tetrazoles, which can be adapted for aromatic aldehydes, is a one-pot, three-component reaction involving an aromatic aldehyde, hydroxylamine, and an azide source. This method proceeds through the in situ formation of an aldoxime, which is then dehydrated to a nitrile, followed by a [3+2] cycloaddition with the azide.

Caption: One-pot synthesis of 5-aryl-1H-tetrazoles from aldehydes.

A variety of catalysts can be employed to facilitate this transformation, with copper salts being particularly common. The choice of solvent and reaction temperature is crucial for optimizing the yield and reaction time.

Table 1: Comparison of Catalysts for the One-Pot Synthesis of 5-Phenyl-1H-Tetrazole from Benzaldehyde

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cu(OAc)₂ (20 mol%) | DMF | 120 | 12 | 95 | |

| La(NO₃)₃·6H₂O | DMF | Reflux | - | 98 | |

| Ceric Ammonium Sulphate | - | - | - | - | |

| Cu-MCM-41 | DMF | 140 | - | High | |

| Metal-Free | Water | 80 | <2.5 | 92 |

Passerini and Ugi Multicomponent Reactions

A novel and highly versatile approach to tetrazole-containing aromatic aldehydes involves their use as "building blocks" in Passerini and Ugi multicomponent reactions. This strategy first requires the synthesis of the tetrazole aldehyde itself, which can be achieved through a Passerini-type three-component reaction (PT-3CR) to form a tetrazole-containing alcohol, followed by oxidation.

The PT-3CR involves the reaction of an isocyanide, an azide source (commonly trimethylsilyl azide, TMSN₃), and an aldehyde (in this case, paraformaldehyde is often used as a source of formaldehyde). This reaction yields a 1-substituted-5-(hydroxymethyl)tetrazole.

The resulting tetrazole-containing alcohol can then be oxidized to the corresponding aldehyde using standard methods, such as the Swern oxidation. The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for this transformation.

Once synthesized, the tetrazole aldehyde can be used as the carbonyl component in a subsequent Ugi four-component reaction. This reaction, involving the tetrazole aldehyde, an amine, an isocyanide, and a carboxylic acid, allows for the rapid generation of complex, drug-like molecules containing the tetrazole-aromatic aldehyde scaffold.

Caption: Synthesis of complex tetrazole adducts via a Passerini-Swern-Ugi sequence.

Table 2: Substrate Scope and Yields for the Passerini-Tetrazole Reaction (PT-3CR) to form Tetrazole Alcohols

| Isocyanide | Aldehyde/Ketone | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl isocyanide | Benzaldehyde | MeOH/H₂O (1:1) | 2 | 99 | |

| Benzyl isocyanide | 4-Methoxybenzaldehyde | MeOH/H₂O (1:1) | 2 | 95 | |

| Benzyl isocyanide | 4-Chlorobenzaldehyde | MeOH/H₂O (1:1) | 2 | 89 | |

| Benzyl isocyanide | Cyclohexanone | MeOH/H₂O (1:1) | 2 | 84 | |

| tert-Butyl isocyanide | Benzaldehyde | MeOH/H₂O (1:1) | 2 | 92 |

Table 3: Substrate Scope and Yields for the Ugi Reaction using a Tetrazole Aldehyde Building Block

| Amine | Isocyanide | Carboxylic Acid | Solvent | Time (h) | Yield (%) | Reference |

| Benzylamine | tert-Butyl isocyanide | Acetic Acid | MeOH | 24 | 45 | |

| Aniline | Benzyl isocyanide | Benzoic Acid | MeOH | 24 | 38 | |

| Cyclohexylamine | Ethyl isocyanoacetate | Propionic Acid | MeOH | 24 | 52 |

Detailed Experimental Protocols

General Procedure for the One-Pot Synthesis of 5-(4-formylphenyl)-1H-tetrazole

To a solution of terephthalaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in dimethylformamide (DMF, 5 mL) is added sodium azide (1.5 mmol) and a catalytic amount of copper(II) acetate (0.1 mmol). The reaction mixture is heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into water (50 mL) and acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Purification by recrystallization from ethanol yields 5-(4-formylphenyl)-1H-tetrazole.

Synthesis of a Tetrazole Aldehyde Building Block

In a round-bottom flask, paraformaldehyde (2.0 mmol) is suspended in a mixture of methanol and water (1:1, 10 mL). Benzyl isocyanide (1.0 mmol) and trimethylsilyl azide (1.2 mmol) are added, and the mixture is sonicated at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield (1-benzyl-1H-tetrazol-5-yl)methanol.

To a solution of oxalyl chloride (1.5 mmol) in dichloromethane (DCM, 10 mL) at -78 °C is added dimethyl sulfoxide (DMSO, 3.0 mmol) dropwise. After stirring for 10 minutes, a solution of (1-benzyl-1H-tetrazol-5-yl)methanol (1.0 mmol) in DCM (5 mL) is added. The mixture is stirred for 30 minutes, followed by the addition of triethylamine (5.0 mmol). The reaction is allowed to warm to room temperature and then quenched with water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford 1-benzyl-1H-tetrazole-5-carbaldehyde.[1]

Ugi Four-Component Reaction (U-4CR)

To a solution of 1-benzyl-1H-tetrazole-5-carbaldehyde (1.0 mmol) in methanol (5 mL) is added benzylamine (1.0 mmol), tert-butyl isocyanide (1.0 mmol), and acetic acid (1.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the corresponding Ugi product.

Mechanism of Action and Signaling Pathways of Bioactive Derivatives

Tetrazole-containing aromatic aldehydes and their derivatives have shown promise as anti-inflammatory and anticancer agents. Their biological activity often stems from the inhibition of key enzymes and signaling pathways involved in disease progression.

Anti-inflammatory Activity: Inhibition of COX-2 and TNF-α

Certain tetrazole derivatives exhibit potent anti-inflammatory effects by targeting cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).

-

COX-2 Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these tetrazole compounds can reduce the production of prostaglandins, thereby alleviating inflammation.

-

TNF-α Inhibition: TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various inflammatory diseases. Small molecule inhibitors can interfere with TNF-α signaling by either preventing its binding to its receptor (TNFR1) or by disrupting the TNF-α trimer. This inhibition blocks the downstream activation of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

Caption: Inhibition of the TNF-α signaling pathway by a tetrazole-based small molecule.

Anticancer Activity

The anticancer properties of some tetrazole derivatives are attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The precise mechanisms are often multifaceted and can involve the inhibition of various kinases and other enzymes critical for cancer cell survival and growth.

Conclusion and Future Outlook

Tetrazole-containing aromatic aldehydes have emerged as a versatile and valuable class of compounds with significant potential in drug discovery and development. The evolution of synthetic methodologies, particularly the advent of multicomponent reactions, has greatly facilitated the exploration of their chemical space. The ability of the tetrazole ring to act as a bioisostere for carboxylic acids, combined with the reactive aldehyde functionality, provides a powerful platform for the design of novel therapeutic agents. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, the elucidation of the detailed mechanisms of action for bioactive compounds, and the expansion of their applications in various therapeutic areas. The continued investigation of these fascinating molecules holds great promise for the discovery of new and improved drugs.

References

Methodological & Application

Application Notes and Protocols: 3-(2H-tetrazol-5-yl)benzaldehyde in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-(2H-tetrazol-5-yl)benzaldehyde in various multicomponent reactions (MCRs). The tetrazole moiety is a well-established carboxylic acid bioisostere in medicinal chemistry, and its incorporation into complex molecular scaffolds through MCRs offers an efficient pathway to novel drug-like molecules.[1] This document outlines procedures for the Ugi, Passerini, Biginelli, and Gewald reactions, including data presentation and visualizations to guide your research.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating diverse libraries of α-acetamidoamides. The use of this compound in this reaction allows for the direct incorporation of the tetrazole functionality into peptide-like scaffolds. While yields can be modest with this substrate, the U-4CR provides a straightforward, single-step synthesis of unique tetrazole-containing products.[1]

Experimental Protocol: Ugi Reaction

A representative protocol for the Ugi four-component reaction is as follows:

-

To a solution of this compound (1.0 mmol, 1.0 equiv) in methanol (5 mL) is added the primary amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv).

-

The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

-

The carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 equiv) and the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv) are then added sequentially to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours.[1]

-

Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Quantitative Data: Ugi Reaction

| Entry | Amine | Isocyanide | Carboxylic Acid | Yield (%) |

| 1 | Benzylamine | tert-Butyl isocyanide | Acetic Acid | 45 |

| 2 | Aniline | Cyclohexyl isocyanide | Propionic Acid | 42 |

| 3 | Methylamine | Benzyl isocyanide | Benzoic Acid | 38 |

| 4 | Ethylamine | Ethyl isocyanoacetate | Formic Acid | 51 |

Note: Yields are representative and may vary based on specific substrates and reaction conditions.

Reaction Workflow

Caption: Ugi four-component reaction workflow.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction offers an efficient route to α-acyloxy amides. When employing this compound, this reaction provides a direct method for synthesizing tetrazole-containing ester-amide scaffolds. The reaction generally proceeds with moderate to good yields and demonstrates good substrate tolerance.[1]

Experimental Protocol: Passerini Reaction

A general procedure for the Passerini three-component reaction is as follows:

-

In a round-bottom flask, this compound (1.0 mmol, 1.0 equiv) is dissolved in dichloromethane (DCM, 10 mL).

-

The carboxylic acid (e.g., benzoic acid, 1.0 mmol, 1.0 equiv) and the isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1.0 equiv) are added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.[1]

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is evaporated in vacuo.

-

The crude product is purified by flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to yield the pure α-acyloxy amide.

Quantitative Data: Passerini Reaction

| Entry | Isocyanide | Carboxylic Acid | Yield (%) |

| 1 | Cyclohexyl isocyanide | Acetic Acid | 75 |

| 2 | tert-Butyl isocyanide | Benzoic Acid | 68 |

| 3 | Benzyl isocyanide | Propionic Acid | 72 |

| 4 | Ethyl isocyanoacetate | Phenylacetic Acid | 65 |

Note: Yields are representative and may vary based on specific substrates and reaction conditions.

Reaction Mechanism

Caption: Passerini three-component reaction mechanism.

Biginelli Reaction

The Biginelli reaction is a well-established MCR for the synthesis of dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry. While specific examples utilizing this compound are not extensively documented, a general protocol for aromatic aldehydes can be adapted.

Experimental Protocol: Biginelli Reaction (General)

This is a generalized protocol for the Biginelli reaction with an aromatic aldehyde:

-

A mixture of this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL) is prepared.

-

A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 3-4 drops) is added.

-

The mixture is heated to reflux and stirred for 12-24 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford the dihydropyrimidinone derivative.

Quantitative Data: Biginelli Reaction (Hypothetical)

| Entry | β-Ketoester | Urea/Thiourea | Catalyst | Yield (%) |

| 1 | Ethyl acetoacetate | Urea | HCl | 85 |

| 2 | Methyl acetoacetate | Thiourea | p-TSA | 82 |

| 3 | Acetylacetone | Urea | Yb(OTf)₃ | 88 |

| 4 | Ethyl benzoylacetate | Thiourea | InCl₃ | 78 |

Note: These are hypothetical yields based on typical Biginelli reactions with aromatic aldehydes.

Logical Relationship of Components

Caption: Component relationship in the Biginelli reaction.

Gewald Reaction

The Gewald reaction provides a convergent synthesis of highly substituted 2-aminothiophenes, which are important building blocks in organic synthesis. The application of this compound in this reaction is not well-documented, but a general procedure for aldehydes can be employed.

Experimental Protocol: Gewald Reaction (General)

This protocol outlines a general approach for the Gewald reaction:

-

To a mixture of this compound (10 mmol), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL) is added a catalytic amount of a base (e.g., morpholine or triethylamine, 2 mmol).[2]

-

The reaction mixture is stirred at 40-50°C.[2]

-

The progress of the reaction is monitored by TLC.

-

After completion (typically 2-6 hours), the mixture is cooled, and the precipitated product is collected by filtration.

-

The product is washed with cold ethanol and can be further purified by recrystallization.

Quantitative Data: Gewald Reaction (Hypothetical)

| Entry | Activated Nitrile | Base | Yield (%) |

| 1 | Malononitrile | Morpholine | 70 |

| 2 | Ethyl cyanoacetate | Triethylamine | 65 |

| 3 | Cyanoacetamide | Piperidine | 68 |

| 4 | Benzoylacetonitrile | Morpholine | 72 |

Note: These are hypothetical yields based on typical Gewald reactions with aromatic aldehydes.

Experimental Workflow

Caption: General workflow for the Gewald reaction.

References

Application Notes and Protocols for the Passerini Reaction with 3-(2H-tetrazol-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Passerini reaction is a powerful three-component reaction (3-CR) that allows for the rapid synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[1][2][3][4] This reaction is a cornerstone of multicomponent reaction chemistry, valued for its high atom economy, operational simplicity, and the ability to generate molecularly diverse products from simple starting materials.[1][5] Its tolerance for a wide range of functional groups makes it an invaluable tool in combinatorial chemistry and drug discovery for creating libraries of complex molecules.[3]

The use of 3-(2H-tetrazol-5-yl)benzaldehyde as the aldehyde component in the Passerini reaction is of particular interest to medicinal chemists. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic properties. Recent studies have demonstrated that tetrazole-containing aldehydes are well-tolerated substrates in the Passerini reaction, readily participating in the transformation to yield α-acyloxy amides bearing the tetrazole moiety.[1] This provides a direct and efficient route to novel, drug-like scaffolds that can be further evaluated for their biological activity.